1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride
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Overview
Description
1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2 It is a derivative of piperidine and pyridine, featuring a bromine atom at the 6-position of the pyridine ring and an amine group at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Piperidine Derivative: The brominated pyridine is then reacted with piperidine to form the desired piperidine derivative. This step may involve the use of a base such as sodium hydride (NaH) to facilitate the reaction.
Amination: The piperidine derivative is further reacted with an amine source, such as ammonia or an amine reagent, to introduce the amine group at the 4-position of the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position of the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms or other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)piperidin-4-ol: This compound has a hydroxyl group instead of an amine group at the 4-position of the piperidine ring.
2-Amino-6-bromopyridine: This compound features an amino group at the 2-position of the pyridine ring and a bromine atom at the 6-position.
1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride: This compound has a different substitution pattern on the pyridine ring and a butyl chain instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and an amine group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.ClH/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14;/h1-3,8H,4-7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLJQTKFRSTKLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388703 |
Source
|
Record name | 1-(6-bromopyridin-2-yl)piperidin-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77145-50-7 |
Source
|
Record name | 1-(6-bromopyridin-2-yl)piperidin-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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